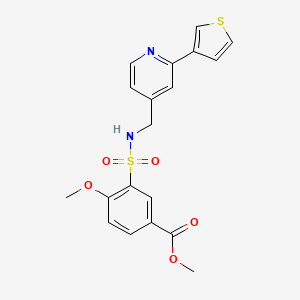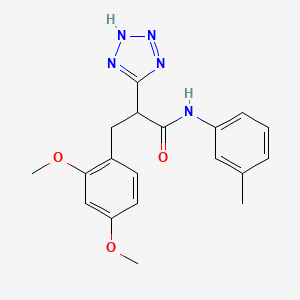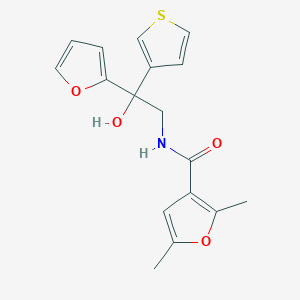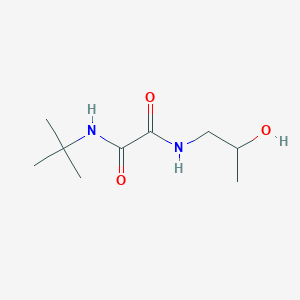![molecular formula C16H14N6O2 B2944107 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034601-15-3](/img/structure/B2944107.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a nitrogenous heterocyclic moiety and has a molecular formula of C7H9N5O . It’s readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds, including this one, are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The solvent is evaporated, the residue is treated with diluted NaHCO3 solution, filtered off, washed with water, and dried .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, five nitrogen atoms, and one oxygen atom.Chemical Reactions Analysis
The compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . This suggests that it could be used as a secondary explosive .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.18 . The compound exhibits excellent thermal stability .Scientific Research Applications
Drug Design and Medicinal Chemistry
Compounds with triazolo[4,3-b]pyridazine moieties have been explored as selective inhibitors in drug design, particularly targeting kinases involved in cancer pathways .
Energetic Materials
Fused ring structures like [1,2,4]triazolo[4,3-b]pyridazine are often investigated for their potential as energetic materials due to their stability and energy release properties .
Antibacterial Agents
Triazolo[4,3-b]pyridazine derivatives have shown promise as antibacterial agents, with studies exploring their structure-activity relationships .
Anticancer Activity
Similar heterocyclic compounds have been evaluated for their anticancer activities against various cell lines .
Molluscicidal and Antimicrobial Properties
Research has indicated that triazine and triazole derivatives can exhibit molluscicidal and antimicrobial activities .
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles like triazoles is a significant area of research due to their prevalence in pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-24-15-7-6-13-19-20-14(22(13)21-15)9-17-16(23)12-8-10-4-2-3-5-11(10)18-12/h2-8,18H,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJFDUQMLUNFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)
![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)


![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)
![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)
![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)